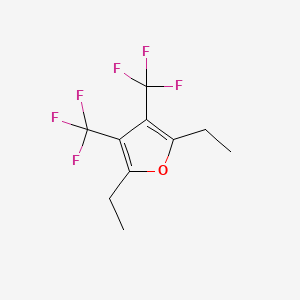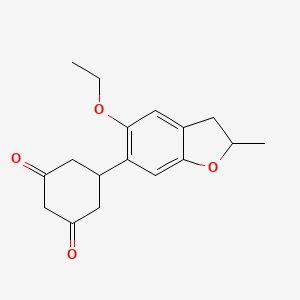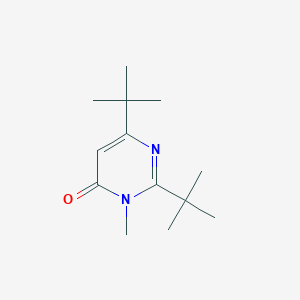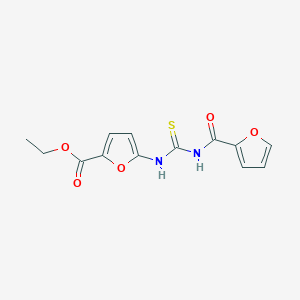
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate typically involves the reaction of ethyl furan-2-carboxylate with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours . The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan rings in the compound can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thioureido group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The thioureido group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The furan rings may also interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl furan-2-carboxylate: A simpler ester derivative of furan.
Thiourea derivatives: Compounds containing the thioureido group with varying substituents.
Furan-2,3-dione derivatives: Oxidized forms of furan compounds.
Uniqueness
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate is unique due to the presence of both furan rings and a thioureido group in its structure.
Properties
CAS No. |
68967-41-9 |
|---|---|
Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
ethyl 5-(furan-2-carbonylcarbamothioylamino)furan-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5S/c1-2-18-12(17)9-5-6-10(20-9)14-13(21)15-11(16)8-4-3-7-19-8/h3-7H,2H2,1H3,(H2,14,15,16,21) |
InChI Key |
SQXQYKSIQSEWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)

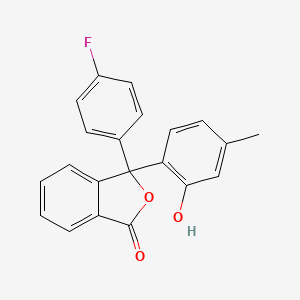
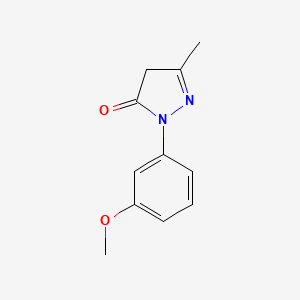
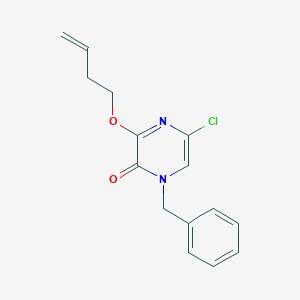
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)
